3HOI-BA-01

Descripción

Propiedades

Número CAS |

355428-84-1 |

|---|---|

Fórmula molecular |

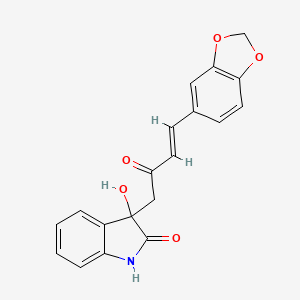

C19H15NO5 |

Peso molecular |

337.3 g/mol |

Nombre IUPAC |

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one |

InChI |

InChI=1S/C19H15NO5/c21-13(7-5-12-6-8-16-17(9-12)25-11-24-16)10-19(23)14-3-1-2-4-15(14)20-18(19)22/h1-9,23H,10-11H2,(H,20,22)/b7-5+ |

Clave InChI |

AJJYRWYJJMMKIT-FNORWQNLSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O |

SMILES isomérico |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CC3(C4=CC=CC=C4NC3=O)O |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3HOI-BA-01; 3HOI BA 01; 3HOIBA01; 3-HOI-BA-01; |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 3HOI-BA-01 and its Inhibition of the mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][] Dysregulation of the mTOR signaling pathway is implicated in a variety of pathologies, including cancer, metabolic disorders, and cardiovascular diseases.[1][] 3HOI-BA-01 is a novel small molecule inhibitor of mTOR that has demonstrated cardioprotective effects in preclinical models of myocardial ischemia/reperfusion (I/R) injury.[4][5] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action in inhibiting the mTOR pathway, a summary of available data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, is a potent inhibitor of mTOR activation.[5] It has been investigated for its therapeutic potential in the context of myocardial ischemia, where it has been shown to reduce infarct size and induce autophagy in cardiomyocytes.[4][5] The cardioprotective effects of this compound are attributed to its ability to modulate the mTOR signaling pathway, a key regulator of cellular homeostasis.[5]

The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6]

-

mTORC1: This complex is sensitive to rapamycin and integrates signals from growth factors, amino acids, energy status, and oxygen levels to regulate protein synthesis, cell growth, and autophagy.[1][6] Key downstream effectors of mTORC1 include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]

-

mTORC2: Generally considered rapamycin-insensitive, mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization.[1][6] It phosphorylates and activates Akt, a crucial kinase in the cell survival pathway.[2]

The canonical mTOR signaling pathway is activated by growth factors, such as insulin, which bind to their receptors and activate the PI3K-Akt cascade.[2] Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[2] This allows for the activation of mTORC1 and its downstream targets, promoting cell growth and inhibiting autophagy.[6]

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of this compound.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the mTOR kinase.[4][5] This inhibition leads to the suppression of mTORC1 activity, which in turn has two major consequences observed in preclinical studies:

-

Inhibition of Downstream Effectors: By inhibiting mTORC1, this compound prevents the phosphorylation of S6K1 and 4E-BP1.[5] This leads to a decrease in protein synthesis and cell growth, processes that are energetically demanding and can be detrimental under ischemic conditions.

-

Induction of Autophagy: mTORC1 is a potent inhibitor of autophagy.[5] By suppressing mTORC1, this compound relieves this inhibition, leading to the induction of autophagy.[5] Autophagy is a cellular recycling process that can promote cell survival during periods of stress, such as ischemia, by clearing damaged organelles and providing essential nutrients.[5]

Data Presentation

The primary source of quantitative data for this compound is a study by Huang L, et al. (2016). While the full text of this study is not widely available, the abstract and citations provide qualitative evidence of its efficacy.[5] The following tables are structured to present the key findings that would be expected from such a study.

Table 1: In Vitro Efficacy of this compound in Cardiomyocytes

| Parameter | Assay | Model | Treatment | Result |

| Cell Viability | MTT Assay | Neonatal Mouse Cardiomyocytes | OGD/R + this compound | Enhanced cell survival compared to OGD/R alone.[5] |

| Autophagy Induction | Western Blot | Neonatal Mouse Cardiomyocytes | OGD/R + this compound | Increased levels of autophagy markers (e.g., LC3-II/LC3-I ratio).[5] |

| mTOR Pathway Inhibition | Western Blot | Neonatal Mouse Cardiomyocytes | OGD/R + this compound | Decreased phosphorylation of mTOR, S6K, and 4E-BP1.[5] |

OGD/R: Oxygen-Glucose Deprivation/Reoxygenation

Table 2: In Vivo Efficacy of this compound in a Murine Model of Myocardial I/R Injury

| Parameter | Assay | Model | Treatment | Result |

| Infarct Size | TTC Staining | Murine Myocardial I/R | This compound | Remarkably reduced infarct size compared to vehicle control.[5] |

| Autophagy Induction | Immunohistochemistry/Western Blot | Murine Myocardial I/R | This compound | Induced autophagy in the ischemic myocardium.[5] |

I/R: Ischemia/Reperfusion; TTC: Triphenyltetrazolium Chloride

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

5.1. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neonatal Mouse Cardiomyocytes

This in vitro model simulates the conditions of ischemia and reperfusion.

-

Cell Culture: Isolate neonatal mouse cardiomyocytes and culture them in appropriate media (e.g., DMEM with 10% FBS) until they form a confluent monolayer.

-

Oxygen-Glucose Deprivation (OGD):

-

Wash the cells with a glucose-free medium (e.g., glucose-free DMEM).

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 3-6 hours) to induce ischemic conditions.

-

-

Reoxygenation (R):

-

Remove the cells from the hypoxic chamber.

-

Replace the glucose-free medium with complete culture medium containing glucose.

-

Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified duration (e.g., 12-24 hours) to simulate reperfusion.

-

-

Treatment: this compound is added to the culture medium during the reoxygenation phase at the desired concentrations.

Figure 2: Experimental workflow for the in vitro OGD/R model.

5.2. Murine Myocardial Ischemia/Reperfusion (I/R) Injury Model

This in vivo model is used to assess the cardioprotective effects of this compound in a whole organism.

-

Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and intubate for mechanical ventilation.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. The duration of ischemia is typically 30-60 minutes.

-

Reperfusion: Release the ligature to allow blood flow to return to the myocardium, initiating the reperfusion phase. Reperfusion is typically allowed for 24 hours.

-

Treatment: Administer this compound (e.g., via intraperitoneal or intravenous injection) at a specific time point, such as just before or at the onset of reperfusion.

-

Infarct Size Assessment: After the reperfusion period, excise the heart and stain with Triphenyltetrazolium Chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct size is then quantified as a percentage of the area at risk.

5.3. Assessment of Autophagy

The induction of autophagy can be monitored by several methods:

-

Western Blotting: Measure the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

-

Immunofluorescence/Immunohistochemistry: Visualize the formation of LC3 puncta (autophagosomes) within cells or tissue sections using fluorescence microscopy.

-

Electron Microscopy: Directly observe the ultrastructure of autophagosomes and autolysosomes within the cells.

Conclusion

This compound is a promising mTOR inhibitor with demonstrated cardioprotective effects in preclinical models of myocardial I/R injury. Its mechanism of action involves the direct inhibition of mTOR, leading to the suppression of downstream pro-growth signaling and the induction of protective autophagy. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive quantitative profile, including its IC50 value and optimal dosing strategies for clinical applications. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the mTOR pathway for therapeutic benefit.

References

- 1. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPK mediates autophagy during myocardial ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sp1 Targeted PARP1 Inhibition Protects Cardiomyocytes From Myocardial Ischemia–Reperfusion Injury via Downregulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTOR mechanistic target of rapamycin kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3HOI-BA-01 (CAS: 355428-84-1): A Novel mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3HOI-BA-01, a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). Identified through computational screening, this compound has demonstrated significant potential in both oncology and cardiology. This document details its mechanism of action, pharmacological effects, and the experimental protocols utilized in its characterization. Quantitative data are presented in structured tables for clarity, and key cellular signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound, with the chemical name (E)-3-(4-(benzo[d][1][2]dioxol-5-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one, is a potent inhibitor of mTOR activation.[2][3] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][3] this compound directly binds to mTOR, inhibiting its kinase activity in a dose-dependent manner.[1][3] This inhibition leads to the attenuation of downstream signaling, resulting in cell cycle arrest and the suppression of tumor growth.[1][3]

Beyond its anti-tumor properties, this compound has also been shown to have cardioprotective effects. In the context of myocardial ischemia, it protects cardiomyocytes by inducing autophagy, a cellular process for degrading and recycling damaged components.[1] This dual activity in distinct therapeutic areas makes this compound a compound of significant interest for further drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 355428-84-1 | [3] |

| Molecular Formula | C19H15NO5 | [3] |

| Molecular Weight | 337.33 g/mol | [3] |

| IUPAC Name | (E)-3-(4-(benzo[d][1][2]dioxol-5-yl)-2-oxobut-3-en-1-yl)-3-hydroxyindolin-2-one | [3] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified (likely soluble in organic solvents like DMSO) |

Pharmacology and Mechanism of Action

Inhibition of mTOR Signaling and Anti-Tumor Activity

This compound was identified as a novel and effective mTOR inhibitor through a ligand docking-based screening of a natural product database.[1][3] It exerts its anti-tumor effects by directly binding to mTOR and inhibiting its kinase activity. This leads to the reduced phosphorylation of key downstream effectors of the mTOR pathway, including p70S6K, S6, and Akt.[1][3] The inhibition of this signaling cascade results in G1 cell cycle arrest and a subsequent reduction in cell proliferation.[1][3] In vivo studies using A549 lung tumor-bearing mice demonstrated that intraperitoneal injection of this compound effectively suppressed tumor growth without causing a significant impact on the body weight of the animals.[1][3]

Cardioprotection via Autophagy Induction

In the context of myocardial ischemia, this compound has been shown to protect cardiomyocytes.[1] This protective effect is attributed to its ability to induce autophagy by inhibiting mTOR signaling.[1] The induction of autophagy allows for the removal of damaged cellular components, thereby enhancing cell survival after ischemic events.[1] Studies have shown that the simultaneous administration of this compound and an AMPK agonist, PT1, leads to a profound upregulation of autophagy and a significant promotion of cardiomyocyte survival after oxygen-glucose deprivation/reoxygenation.[1] In a murine model of myocardial ischemia/reperfusion injury, the administration of this compound resulted in a remarkable reduction in infarct size.[1]

Quantitative Data

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (µM) |

| A549 | ~5 |

| H1299 | ~5 |

| H460 | ~5 |

| H1792 | ~5 |

Data extracted and estimated from graphical representations in Xie et al., 2013.

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 55.2 | 30.1 | 14.7 |

| This compound (5 µM) | 72.4 | 18.5 | 9.1 |

Data from Xie et al., 2013.

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol describes the general steps for assessing the inhibitory activity of this compound on mTOR kinase.

-

Immunoprecipitation of mTOR: mTOR is immunoprecipitated from cell lysates (e.g., from HEK293T cells) using an anti-mTOR antibody.

-

Kinase Reaction: The immunoprecipitated mTOR is incubated with a substrate (e.g., recombinant p70S6K) in a kinase reaction buffer containing ATP and the test compound (this compound) at various concentrations.

-

Detection of Phosphorylation: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.

-

Data Analysis: The intensity of the phosphorylated substrate band is quantified, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Western Blot Analysis

This protocol is used to assess the levels of specific proteins and their phosphorylation status in response to this compound treatment.

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p70S6K, total p70S6K, phospho-Akt, total Akt) followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control, then harvested and washed.

-

Fixation: The cells are fixed, typically with cold 70% ethanol.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

Mouse Xenograft Tumor Model

This protocol describes the in vivo evaluation of the anti-tumor efficacy of this compound.

-

Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Compound Administration: The mice are randomly assigned to treatment groups and administered this compound (e.g., via intraperitoneal injection) or a vehicle control on a predetermined schedule.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement).

Visualizations

Signaling Pathway of this compound in Cancer Cells

Caption: Inhibition of the mTOR signaling pathway by this compound in cancer cells.

Experimental Workflow for In Vivo Xenograft Study

References

An In-depth Technical Guide on the Biological Activity of 3HOI-BA-01

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 3HOI-BA-01, a novel small molecule compound with significant therapeutic potential in the context of myocardial ischemia. This document details its mechanism of action, presents available quantitative data from key experiments, outlines the methodologies for these experiments, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: mTOR Inhibition and Autophagy Induction

This compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] In the context of cardiac health, the inhibition of mTOR signaling by this compound has been shown to be cardioprotective, primarily through the induction of autophagy.[1][2][3] Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates, a vital mechanism for cell survival under stress conditions such as ischemia/reperfusion injury.[2][3]

The cardioprotective effects of this compound are attributed to its ability to enhance autophagic flux in cardiomyocytes, thereby clearing damaged cellular components and promoting cell survival.[2][3] This mechanism has been demonstrated in both in vitro models of oxygen-glucose deprivation/reoxygenation (OGD/R) and in vivo models of myocardial ischemia/reperfusion (I/R) injury.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in Cardiomyocytes

| Parameter | Condition | Treatment | Result | Reference |

| Cell Viability | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | This compound | Enhanced cell survival | [3] |

| Autophagy Induction | OGD/R | This compound | Increased autophagic flux | [3] |

| mTOR Signaling | OGD/R | This compound | Inhibition of mTOR activation | [3] |

Table 2: In Vivo Efficacy of this compound in a Murine Myocardial I/R Injury Model

| Parameter | Model | Treatment | Result | Reference |

| Infarct Size | Myocardial Ischemia/Reperfusion (I/R) | This compound | Remarkably reduced infarct size | [3] |

| Autophagy | Myocardial I/R | This compound | Induced autophagy in the myocardium | [3] |

Signaling Pathway

The primary signaling pathway modulated by this compound is the mTOR pathway, which is a central regulator of autophagy. Under ischemic stress, the inhibition of mTOR by this compound relieves the suppression of the ULK1 complex, a key initiator of autophagy.

Caption: this compound inhibits mTOR, inducing autophagy and promoting cardiomyocyte survival under ischemic stress.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Protocol

This protocol simulates ischemia-reperfusion injury in cultured cardiomyocytes.

Caption: Workflow for the in vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) experiment.

Methodology:

-

Cell Culture: Primary neonatal mouse cardiomyocytes are isolated and cultured in appropriate media until they form a confluent monolayer.

-

Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for a specified period (e.g., 4-6 hours) to simulate ischemia.

-

Treatment: During the OGD phase or at the onset of reoxygenation, cells are treated with this compound at various concentrations or a vehicle control.

-

Reoxygenation: After the OGD period, the medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 12-24 hours).

-

Assessment of Cell Viability: Cell viability is quantified using a standard MTT assay, which measures the metabolic activity of the cells.

-

Western Blot Analysis: Protein lysates are collected to analyze the phosphorylation status of mTOR and the expression levels of autophagy markers such as LC3-II/LC3-I ratio by western blotting.

In Vivo Murine Myocardial Ischemia/Reperfusion (I/R) Injury Model

This protocol is used to evaluate the cardioprotective effects of this compound in a living organism.

Caption: Workflow for the in vivo murine myocardial ischemia/reperfusion (I/R) injury model.

Methodology:

-

Animal Preparation: Adult male C57BL/6 mice are anesthetized.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia.

-

Ischemia and Treatment: The LAD is occluded for a defined period (e.g., 30-45 minutes). This compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection, before or during the ischemic period.

-

Reperfusion: The ligature is released to allow blood flow to return to the myocardium, and the chest is closed. The animals are allowed to recover for a specified reperfusion period (e.g., 24 hours).

-

Infarct Size Measurement: After the reperfusion period, the hearts are excised, and the infarct size is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Viable tissue stains red, while infarcted tissue remains pale.

-

Western Blot Analysis: Heart tissue lysates are prepared to analyze the expression and phosphorylation of key proteins in the mTOR and autophagy pathways.

Conclusion

This compound demonstrates significant promise as a cardioprotective agent. Its mechanism of action, centered on the inhibition of mTOR and subsequent induction of autophagy, provides a clear rationale for its therapeutic potential in mitigating the damage caused by myocardial ischemia/reperfusion injury. The quantitative data from both in vitro and in vivo studies support its efficacy in promoting cardiomyocyte survival and reducing infarct size. Further research and development of this compound are warranted to translate these preclinical findings into clinical applications for patients with ischemic heart disease.

References

3HOI-BA-01: A Technical Guide to its Role in Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

3HOI-BA-01 is a novel small molecule compound identified as a potent inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and autophagy. This technical guide provides an in-depth overview of the core mechanism by which this compound induces autophagy, supported by detailed experimental protocols and data presentation. The primary mechanism of action involves the suppression of mTOR signaling, leading to the activation of downstream autophagic pathways. This has been demonstrated to confer protective effects in models of myocardial ischemia.[1] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its utility as a tool for studying autophagy.

Core Mechanism of Action: mTOR Inhibition

This compound induces autophagy by directly inhibiting the mTOR signaling pathway.[1] mTOR is a serine/threonine kinase that, under nutrient-rich conditions, phosphorylates and inactivates key components of the autophagy-initiating ULK1 complex, thereby suppressing autophagy. By inhibiting mTOR, this compound relieves this suppression, allowing for the initiation of the autophagic process. This mechanism is central to its observed physiological effects, such as cardioprotection during ischemia/reperfusion injury.[1]

Signaling Pathway

The signaling cascade initiated by this compound leading to autophagy induction is depicted below.

References

Preclinical Profile of 3HOI-BA-01: An mTOR Inhibitor with Antitumor and Cardioprotective Potential

An In-Depth Technical Review for Researchers and Drug Development Professionals

Executive Summary

3HOI-BA-01 is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in various diseases, including cancer and cardiovascular conditions. Preclinical investigations have highlighted the potential of this compound as both an antitumor and a cardioprotective agent. In vitro studies have demonstrated its ability to directly inhibit mTOR kinase activity, leading to the suppression of downstream signaling, cell cycle arrest, and inhibition of cancer cell proliferation. In vivo, this compound has been shown to effectively curb tumor growth in a xenograft model of non-small cell lung cancer. Furthermore, in the context of cardiac ischemia-reperfusion injury, this compound has exhibited protective effects on cardiomyocytes by inducing autophagy. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including detailed experimental protocols and a summary of quantitative findings to support further research and development efforts.

Core Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of mTOR kinase. As a central regulator of cell growth, proliferation, and metabolism, mTOR forms two distinct complexes, mTORC1 and mTORC2. Evidence suggests that this compound can inhibit the activity of both complexes, leading to a comprehensive blockade of mTOR signaling. This dual inhibition results in the attenuation of phosphorylation of key downstream effectors, including p70S6K, S6 ribosomal protein, and Akt (at serine 473), ultimately leading to cell cycle arrest at the G1 phase and a reduction in cell proliferation.[1][2] In the context of cardioprotection, the inhibition of mTOR by this compound is a key mechanism for the induction of autophagy, a cellular process that removes damaged organelles and proteins, thereby promoting cell survival under stress conditions such as ischemia-reperfusion.

Figure 1: Simplified signaling pathway of this compound action.

Antitumor Activity

In Vitro Studies

The antitumor effects of this compound have been evaluated in a panel of non-small cell lung cancer (NSCLC) cell lines. The compound has been shown to inhibit mTOR kinase activity in a dose-dependent manner and suppress the growth of various human lung cancer cells.

Table 1: In Vitro Antitumor Activity of this compound

| Cell Line | Cancer Type | Endpoint | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | ~5 |

| H1299 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | ~5 |

| H460 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | ~5 |

| H1975 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | ~10 |

| In Vitro Kinase Assay | - | mTOR Kinase Inhibition | ~0.5 |

Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.

In Vivo Studies

The in vivo antitumor efficacy of this compound was assessed in a xenograft mouse model using A549 human lung cancer cells.

Table 2: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Intraperitoneal | Daily | 0 |

| This compound | 10 | Intraperitoneal | Daily | ~50 |

Data synthesized from preclinical studies. Tumor growth inhibition is an approximation based on graphical data.

Cardioprotective Effects

In Vitro and In Vivo Ischemia-Reperfusion Models

Preclinical studies have demonstrated the cardioprotective potential of this compound in models of myocardial ischemia-reperfusion (I/R) injury. The compound was shown to enhance cardiomyocyte survival after oxygen-glucose deprivation/reoxygenation (OGD/R) in vitro and reduce infarct size in a murine model of myocardial I/R injury in vivo. This protective effect is attributed to the induction of autophagy.

Table 3: Cardioprotective Effects of this compound

| Model | Endpoint | Treatment | Outcome |

| In Vitro (OGD/R) | Cell Survival | This compound | Enhanced cell survival |

| In Vivo (Murine I/R) | Infarct Size | This compound | Remarkably reduced infarct size |

Experimental Protocols

In Vitro mTOR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on mTOR kinase activity.

Methodology:

-

Active mTOR enzyme is incubated with an inactive p70S6K protein as a substrate in a kinase assay buffer containing ATP.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at 30°C and then stopped.

-

The phosphorylation of p70S6K is detected by Western blotting using an antibody specific for phosphorylated p70S6K (Thr389).

-

The intensity of the phosphorylated p70S6K band is quantified to determine the extent of mTOR inhibition.

Figure 2: Workflow for the in vitro mTOR kinase assay.

Cell Growth Inhibition Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cancer cells (e.g., A549, H1299) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control.

-

After a 72-hour incubation period, cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., A549).

-

When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

-

This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily). The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The antitumor efficacy is assessed by comparing the tumor growth and final tumor weight between the treatment and control groups.

Figure 3: Experimental workflow for the in vivo xenograft model.

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

Objective: To simulate ischemia-reperfusion injury in cardiomyocytes in vitro.

Methodology:

-

Neonatal mouse cardiomyocytes are cultured under standard conditions.

-

To induce oxygen-glucose deprivation, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).

-

After a defined period of OGD (e.g., 3 hours), the cells are returned to a normal glucose-containing medium and normoxic conditions to simulate reoxygenation.

-

This compound is added to the culture medium during the reoxygenation phase.

-

Cell survival is assessed at a later time point (e.g., 24 hours) using methods such as trypan blue exclusion or LDH assay.

Murine Myocardial Ischemia/Reperfusion (I/R) Injury Model

Objective: To assess the cardioprotective effects of this compound in vivo.

Methodology:

-

Mice are anesthetized, and a thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia.

-

After a specific duration of ischemia (e.g., 30 minutes), the suture is released to allow for reperfusion.

-

This compound or a vehicle is administered to the mice, typically before or at the onset of reperfusion.

-

After a period of reperfusion (e.g., 24 hours), the hearts are excised.

-

The area at risk and the infarcted area of the myocardium are determined using staining techniques (e.g., Evans blue and TTC staining).

-

The infarct size is calculated as a percentage of the area at risk.

Pharmacokinetics and Toxicology

As of the date of this document, there is no publicly available information regarding the pharmacokinetic (absorption, distribution, metabolism, and excretion) or toxicological profile of this compound. These studies are essential for the further clinical development of this compound and represent a significant data gap.

Conclusion and Future Directions

The preclinical data for this compound are promising, indicating its potential as a therapeutic agent for cancer and cardiovascular diseases through the inhibition of the mTOR signaling pathway. The compound has demonstrated clear in vitro and in vivo efficacy in both antitumor and cardioprotective models. However, for this compound to advance towards clinical trials, a comprehensive preclinical development program is necessary. Key future directions for research should include:

-

Pharmacokinetic and ADME studies: To understand the absorption, distribution, metabolism, and excretion profile of this compound.

-

Toxicology and safety pharmacology studies: To establish a safety profile and determine a safe starting dose for human trials.

-

Efficacy in additional preclinical models: To explore the therapeutic potential of this compound in a broader range of cancer types and cardiovascular conditions.

-

Combination studies: To investigate potential synergistic effects with other therapeutic agents.

The successful completion of these studies will be critical in determining the ultimate clinical utility of this compound.

References

3HOI-BA-01: A Novel mTOR Inhibitor for Cardioprotection

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of 3HOI-BA-01, a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mTOR inhibitors, particularly in the context of cardiovascular diseases. This guide summarizes the known mechanism of action, preclinical data, and relevant experimental protocols for studying this compound.

Core Compound Characteristics

While specific quantitative data for this compound is not extensively available in publicly accessible literature, its key characteristics have been described in preclinical studies.[1][2][3]

| Property | Description |

| Full Chemical Name | 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |

| Molecular Target | Mammalian Target of Rapamycin (mTOR) |

| Mechanism of Action | Potent inhibitor of mTOR activation. By inhibiting the mTOR signaling pathway, this compound induces autophagy, a cellular process for degrading and recycling cellular components. |

| Therapeutic Potential | Cardioprotection against ischemia/reperfusion injury. Studies have shown that it can reduce infarct size and promote the survival of cardiomyocytes.[1] |

| Preclinical Models | Investigated in in vitro models of oxygen-glucose deprivation/reoxygenation (OGD/R) in cardiomyocytes and in vivo murine models of myocardial ischemia/reperfusion (I/R) injury.[1] |

| Quantitative Data | Specific IC50/EC50 values and in vivo dosage for cardioprotective effects are not detailed in the currently available public literature. One study noted that simultaneous administration with an AMPK agonist, PT1, profoundly upregulated autophagy and promoted cardiomyocyte survival.[1] |

Signaling Pathway of this compound

This compound exerts its cardioprotective effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Under conditions of cellular stress, such as ischemia, the inhibition of mTOR by this compound leads to the induction of autophagy, a pro-survival mechanism. This pathway is often studied in conjunction with the AMP-activated protein kinase (AMPK) pathway, which is activated by energy stress and can also induce autophagy.

References

- 1. Crosstalk between myocardial autophagy and sterile inflammation in the development of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Adenosine monophosphate activated protein kinase contributes to skeletal muscle health through the control of mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3HOI-BA-01 in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3HOI-BA-01 is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and autophagy. This document provides detailed application notes and protocols for determining the effective concentration of this compound in cell-based assays, with a specific focus on its role in inducing autophagy and protecting cardiomyocytes from ischemic injury. The information presented here is compiled from available research data and established experimental methodologies.

Mechanism of Action

This compound exerts its biological effects by inhibiting the mTOR signaling pathway.[1] The mTOR protein kinase is a central component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate a multitude of cellular processes. By inhibiting mTOR, this compound can induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can be protective under cellular stress conditions such as nutrient deprivation or ischemia.[1][2]

Effective Concentration of this compound

The effective concentration of this compound can vary depending on the cell type, the specific assay, and the desired biological endpoint. The following table summarizes the known effective concentration of this compound in mouse neonatal cardiomyocytes.

| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |

| Mouse Neonatal Cardiomyocytes | Autophagy Induction (Western Blot) | 10 µmol/L | Increased conversion of LC3B and degradation of p62. | [1] |

| Mouse Neonatal Cardiomyocytes | Cardioprotection (Cell Viability Assay) | 10 µmol/L | Enhanced cell survival after oxygen-glucose deprivation/reoxygenation (OGD/R). | [1] |

Note: Further dose-response studies are recommended to determine the optimal concentration for other cell types and experimental systems.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., cardiomyocytes)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Autophagy by Western Blotting for LC3 and p62

This protocol details the detection of key autophagy markers, LC3-II and p62, by western blotting.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[3][4][5][6][7]

Protocol 3: In Vitro Model of Ischemia/Reperfusion using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol describes a common method to mimic ischemic conditions in vitro.

Materials:

-

Cardiomyocytes

-

Normal culture medium (e.g., DMEM with glucose and serum)

-

Glucose-free DMEM

-

Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)

Procedure:

-

Cell Culture: Culture cardiomyocytes to the desired confluency.

-

Oxygen-Glucose Deprivation (OGD):

-

Wash the cells with PBS.

-

Replace the normal medium with glucose-free DMEM.

-

Place the cells in a hypoxia chamber for a predetermined duration (e.g., 1-6 hours) to simulate ischemia.

-

-

Reoxygenation (R):

-

Remove the cells from the hypoxia chamber.

-

Replace the glucose-free medium with normal, glucose-containing culture medium.

-

Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified reperfusion time (e.g., 2-24 hours).

-

-

Treatment with this compound: The compound can be added during the OGD phase, the reoxygenation phase, or both, depending on the experimental design to assess its protective effects.

Visualization of Signaling Pathways and Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the mTOR signaling pathway, the experimental workflow for assessing this compound's effect on cell viability, and the autophagy assessment workflow.

Caption: mTOR Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for Cell Viability Assay.

Caption: Workflow for Autophagy Assessment by Western Blot.

References

- 1. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPK mediates autophagy during myocardial ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracking Autophagy With LC3B & p62 | Thermo Fisher Scientific - NP [thermofisher.com]

- 5. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Autophagy with 3HOI-BA-01

For Researchers, Scientists, and Drug Development Professionals

Introduction

3HOI-BA-01 is a novel small molecule compound identified as a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[1][2] By inhibiting mTOR signaling, this compound effectively induces autophagy, the cellular process of self-degradation of damaged organelles and misfolded proteins, which is essential for maintaining cellular homeostasis.[1] These characteristics make this compound a valuable tool for studying the intricate mechanisms of autophagy and for exploring its therapeutic potential in various diseases, including myocardial ischemia.[1][2]

Mechanism of Action

This compound induces autophagy by directly inhibiting the mTOR signaling pathway.[1] mTOR, a serine/threonine kinase, is a central negative regulator of autophagy.[3][4] Under normal conditions, active mTOR phosphorylates and inactivates key components of the autophagy initiation machinery, such as the ULK1 complex.[3][5] By inhibiting mTOR, this compound relieves this suppression, leading to the activation of the ULK1 complex and the subsequent initiation of autophagosome formation.[1][5] This process involves the recruitment of autophagy-related (Atg) proteins, the formation of a double-membraned phagophore, and its maturation into an autophagosome that engulfs cellular cargo for degradation upon fusion with lysosomes.

Signaling Pathway

The following diagram illustrates the role of this compound in the mTOR signaling pathway leading to the induction of autophagy.

Caption: this compound inhibits mTORC1, leading to the activation of the ULK1 complex and induction of autophagy.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound on autophagy markers from a study on cardiomyocytes.

| Marker | Treatment | Concentration | Fold Change vs. Control | Reference |

| LC3-II/LC3-I Ratio | This compound | 10 µmol/L | ~2.5 | [6] |

| PT1 + this compound | 20 µmol/L + 10 µmol/L | ~3.5 | [6] | |

| Beclin-1 | This compound | 10 µmol/L | ~2.0 | [6] |

| PT1 + this compound | 20 µmol/L + 10 µmol/L | ~2.8 | [6] | |

| p62 | This compound | 10 µmol/L | ~0.4 (degradation) | [6] |

| PT1 + this compound | 20 µmol/L + 10 µmol/L | ~0.2 (degradation) | [6] |

Experimental Protocols

Here are detailed protocols for key experiments to study autophagy using this compound.

Experimental Workflow

Caption: General workflow for studying the effects of this compound on autophagy in cultured cells.

Western Blot Analysis of Autophagy Markers (LC3, Beclin-1, p62)

This protocol is for detecting changes in the levels of key autophagy-related proteins.

Materials:

-

Cultured cells

-

This compound (e.g., 10 µmol/L)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-LC3B, anti-Beclin-1, anti-p62, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washes, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation. A decrease in p62 levels indicates autophagic degradation.

Immunofluorescence Staining for LC3 Puncta and Lysosomal Co-localization

This protocol is for visualizing the formation of autophagosomes (LC3 puncta) and their fusion with lysosomes.

Materials:

-

Cells grown on coverslips

-

This compound (e.g., 10 µmol/L)

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-LC3B, anti-LAMP1

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Treatment: Plate cells on coverslips in a multi-well plate. Treat with this compound as described for the Western blot.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies (anti-LC3B and anti-LAMP1) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS and stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as green puncta (LC3), and lysosomes as red puncta (LAMP-1). Co-localization of green and red signals (yellow puncta) indicates the formation of autolysosomes. Quantify the number of LC3 puncta per cell.

Conclusion

This compound is a potent and specific tool for inducing and studying autophagy through the inhibition of the mTOR pathway. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their studies on the fundamental processes of autophagy and its implications in health and disease. As with any experimental system, it is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

References

- 1. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 3HOI-BA-01 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

3HOI-BA-01 is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates a variety of cellular processes including growth, proliferation, and survival.[1][2] As a central component of the PI3K/Akt/mTOR signaling pathway, mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are implicated in the pathophysiology of numerous diseases, including cancer and cardiovascular disorders.[2] Preclinical studies have demonstrated that this compound exerts protective effects in the context of myocardial ischemia/reperfusion (I/R) injury by inducing autophagy and subsequently reducing infarct size in murine models.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in animal models of myocardial I/R injury. The included methodologies are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: mTOR Inhibition and Autophagy Induction

This compound functions as a potent inhibitor of mTOR kinase activity.[5] By targeting mTOR, this compound modulates downstream signaling pathways that govern protein synthesis and cell growth. A key consequence of mTOR inhibition is the induction of autophagy, a catabolic process involving the lysosomal degradation of cellular components. In the context of myocardial ischemia, the activation of autophagy is a protective mechanism that helps to clear damaged organelles and proteins, thereby preserving cardiomyocyte viability.[3]

Signaling Pathway

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vivo Administration of this compound

| Parameter | Recommendation | Rationale / Reference |

| Animal Model | Male C57BL/6 mice (8-10 weeks old) | Commonly used strain for cardiovascular research.[6] |

| Route of Administration | Intraperitoneal (i.p.) or Oral gavage (p.o.) | Common routes for systemic delivery of small molecules in mice.[7][8] |

| Dosage Range (for dose-finding) | 1 - 50 mg/kg | A typical starting range for novel kinase inhibitors in vivo. |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common vehicle for solubilizing hydrophobic compounds for in vivo use. |

| Frequency | Single dose prior to ischemia or daily | Dependent on the pharmacokinetic profile of the compound. |

| Control Group | Vehicle-treated animals | Essential for comparing the effects of the compound. |

Experimental Protocols

Murine Model of Myocardial Ischemia/Rereperfusion (I/R) Injury

This protocol describes the surgical procedure to induce a transient myocardial infarction followed by reperfusion in mice.[6][9][10]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Mechanical ventilator

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors)

-

Suture (8-0 silk)

-

Heating pad

-

ECG monitor

Procedure:

-

Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).

-

Intubate the mouse and connect it to a mechanical ventilator.

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Perform a left thoracotomy to expose the heart.

-

Identify the left anterior descending (LAD) coronary artery.

-

Ligate the LAD artery using an 8-0 silk suture. Successful ligation can be confirmed by the paling of the anterior ventricular wall and changes in the ECG (ST-segment elevation).[9]

-

After the desired period of ischemia (e.g., 30-60 minutes), release the ligature to allow for reperfusion.

-

Close the chest cavity in layers.

-

Allow the mouse to recover from anesthesia. Provide appropriate post-operative care, including analgesics.

Assessment of Infarct Size

Materials:

-

1% Triphenyltetrazolium chloride (TTC) solution in phosphate buffer

-

Formalin

Procedure:

-

At the end of the reperfusion period (e.g., 24 hours), euthanize the mouse.

-

Excise the heart and wash it with cold saline.

-

Freeze the heart at -20°C for 30 minutes to facilitate slicing.

-

Slice the ventricles into 1-2 mm thick transverse sections.

-

Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.

-

Fix the stained slices in 10% formalin.

-

Viable myocardium will stain red, while the infarcted area will remain pale white.

-

Image the heart slices and quantify the infarct area (pale region) and the area at risk (total ventricular area) using image analysis software.

Assessment of Autophagy in Myocardial Tissue

1. Western Blotting for LC3-II/LC3-I Ratio:

-

Homogenize heart tissue samples in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Quantify the band intensities to determine the LC3-II/LC3-I ratio, an indicator of autophagosome formation.

2. In Vivo Autophagic Flux Assay:

To measure the dynamic process of autophagy (autophagic flux), a lysosomal inhibitor such as chloroquine can be used.[11]

-

Administer this compound to the animals.

-

At a specified time point before tissue collection, inject a subset of animals with chloroquine (e.g., 10 mg/kg, i.p.).[11]

-

Collect heart tissue and perform Western blotting for LC3 as described above.

-

An accumulation of LC3-II in the chloroquine-treated group compared to the group treated with this compound alone indicates an increase in autophagic flux.[11]

3. Transgenic Reporter Mice:

The use of transgenic mice expressing fluorescently tagged LC3 (e.g., GFP-LC3 or mCherry-LC3) provides a robust method for visualizing and quantifying autophagosomes in vivo.[12][13]

-

Cross the experimental mouse strain with a GFP-LC3 or mCherry-LC3 reporter line.

-

Subject the transgenic mice to the myocardial I/R protocol with or without this compound treatment.

-

Collect heart tissue and prepare cryosections.

-

Visualize and quantify the number of fluorescent LC3 puncta (representing autophagosomes) per cardiomyocyte using fluorescence microscopy.

Experimental Workflow

References

- 1. MTOR mechanistic target of rapamycin kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The AMPK Agonist PT1 and mTOR Inhibitor this compound Protect Cardiomyocytes After Ischemia Through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of lead effects on in vivo antibody-mediated immunity in several mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

- 10. mmpc.org [mmpc.org]

- 11. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Methods for Measuring Cardiac Autophagy In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

3HOI-BA-01 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

3HOI-BA-01 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. By targeting the ATP-binding pocket of mTOR, this compound effectively inhibits both mTORC1 and mTORC2 complexes. This inhibition leads to the induction of autophagy, a cellular process of degradation and recycling of cellular components, which has been shown to be protective in various disease models, including myocardial ischemia. These application notes provide detailed information on the solubility of this compound and protocols for its use in both in vitro and in vivo experiments.

Data Presentation

Solubility of this compound

The solubility of this compound in various solvents is summarized in the table below. It is recommended to prepare stock solutions in DMSO and dilute them with aqueous buffers or cell culture media for experimental use.

| Solvent | Solubility | Notes |

| DMSO | ≥ 20 mg/mL (≥ 59.2 mM) | Dimethyl sulfoxide is the recommended solvent for preparing high-concentration stock solutions.[1] |

| Ethanol | Sparingly soluble | The exact solubility has not been quantitatively determined in the available literature. It is advisable to test solubility empirically. |

| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |

| PBS (pH 7.2) | Insoluble | Direct dissolution in phosphate-buffered saline is not recommended. Dilution from a DMSO stock is necessary for aqueous-based assays. |

Molecular Weight of this compound: 337.33 g/mol

Preparation of Stock Solutions

For most experimental applications, a stock solution of this compound is prepared in DMSO.

10 mM Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 3.37 mg of this compound powder in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vitro Experiment: Induction of Autophagy in Cardiomyocytes

This protocol describes the use of this compound to induce autophagy in a cardiomyocyte cell culture model, which can be adapted for other cell types.

Materials:

-

Primary neonatal mouse cardiomyocytes or a suitable cardiomyocyte cell line (e.g., H9c2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for Western blotting or immunofluorescence to detect autophagy markers (e.g., LC3-II, p62)

Procedure:

-

Cell Seeding: Plate cardiomyocytes in appropriate cell culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration range for mTOR inhibition is 1-10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.

-

Incubation: Incubate the cells for the desired period. The time required to observe autophagy induction can range from 6 to 24 hours, depending on the cell type and the concentration of the inhibitor.

-

Analysis of Autophagy: Following treatment, assess the induction of autophagy using established methods:

-

Western Blotting: Lyse the cells and perform Western blot analysis to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. A decrease in the level of p62/SQSTM1 can also indicate autophagic flux.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining for LC3 to visualize the formation of LC3 puncta, which represent autophagosomes.

-

In Vivo Experiment: Murine Model of Myocardial Ischemia/Reperfusion Injury

This protocol outlines the administration of this compound in a mouse model of myocardial ischemia/reperfusion (I/R) injury to assess its cardioprotective effects.[2] All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle solution for injection (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Anesthetic agents (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for performing thoracotomy and coronary artery ligation

-

Suture materials

-

ECG monitoring system

-

Triphenyltetrazolium chloride (TTC) stain for infarct size measurement

Procedure:

-

Preparation of this compound Formulation: For in vivo administration, this compound needs to be formulated in a vehicle suitable for injection. A common formulation involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as a mixture of Cremophor EL and saline. The final concentration should be determined based on the desired dosage (e.g., 1-10 mg/kg body weight). The final DMSO concentration in the injected volume should be minimized.

-

Animal Model of Myocardial I/R Injury:

-

Anesthetize the mice and provide appropriate analgesia.

-

Intubate the mice and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation can be confirmed by the paling of the anterior ventricular wall and changes in the ECG.

-

After a period of ischemia (e.g., 30-45 minutes), release the ligature to allow reperfusion.

-

-

Administration of this compound: Administer the prepared this compound formulation or the vehicle control to the mice. The route of administration can be intravenous (e.g., via the tail vein) or intraperitoneal. The timing of administration can be before ischemia, at the onset of reperfusion, or both, depending on the experimental design.

-

Post-operative Care and Monitoring: Close the chest and skin incisions and allow the animals to recover from anesthesia. Monitor the animals closely for any signs of distress.

-

Assessment of Cardioprotective Effects: After a defined reperfusion period (e.g., 24 hours), euthanize the mice and harvest the hearts for analysis.

-

Infarct Size Measurement: Slice the heart and stain with TTC. The non-infarcted, viable tissue will stain red, while the infarcted area will remain pale. Calculate the infarct size as a percentage of the area at risk.

-

Histological Analysis: Perform histological staining (e.g., H&E, Masson's trichrome) to assess tissue damage and inflammation.

-

Biochemical Analysis: Analyze heart tissue homogenates or blood samples for markers of cardiac injury (e.g., troponin levels) or signaling pathway activation.

-

Mandatory Visualizations

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Caption: Workflow for in vitro analysis of this compound-induced autophagy.

Caption: Workflow for in vivo assessment of this compound's cardioprotective effects.

References

Application Notes and Protocols for 3HOI-BA-01 in Cardiac Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3HOI-BA-01 is a potent and specific small molecule inhibitor of the mammalian target of rapamycin (mTOR). In the context of cardiac research, this compound has emerged as a valuable tool for investigating the molecular mechanisms of cell survival and death, particularly in the setting of ischemic injury. Its primary mechanism of action involves the induction of autophagy, a cellular process of self-digestion and recycling of damaged organelles, which has been shown to be cardioprotective. These application notes provide a comprehensive overview of the use of this compound in cardiac research, including its mechanism of action, detailed experimental protocols, and potential applications.

Mechanism of Action

This compound exerts its cardioprotective effects by inhibiting the mTOR signaling pathway.[1][2][3] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. In the heart, the mTOR pathway is involved in the response to various stresses, including ischemia. By inhibiting mTOR, this compound promotes the initiation of autophagy, a catabolic process that removes damaged cellular components and provides energy and substrates for cellular repair. This induction of autophagy has been demonstrated to be the key mechanism behind the cardioprotective effects of this compound, as the inhibition of autophagy abolishes its beneficial effects.[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in cardioprotection.

Applications in Cardiac Ischemia/Reperfusion Injury

The primary application of this compound in cardiac research is in the study of ischemia/reperfusion (I/R) injury. It has been shown to protect cardiomyocytes from cell death both in vitro and in vivo.[1][2]

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model in cultured cardiomyocytes is a widely used in vitro system to mimic I/R injury. This compound has been shown to enhance cell survival in this model.[1][2]

Caption: Workflow for in vitro OGD/R experiments with this compound.

-

Cell Culture: Isolate neonatal mouse cardiomyocytes and culture them in appropriate media until they form a confluent, synchronously beating monolayer.

-

OGD Induction:

-

Wash the cells with a glucose-free buffer (e.g., DMEM without glucose).

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for 1-2 hours.

-

-

Reoxygenation and Treatment:

-

Remove the cells from the hypoxic chamber.

-

Replace the glucose-free medium with complete culture medium.

-

Add this compound to the desired final concentration (e.g., 1-10 µM).

-

Incubate for 2-4 hours under normoxic conditions.

-

-

Assessment of Cell Viability:

-

Use standard assays such as MTT, LDH release, or Trypan Blue exclusion to quantify cell viability.

-

-

Assessment of Autophagy:

-

Perform Western blot analysis for autophagy markers like LC3-II/LC3-I ratio and p62/SQSTM1 levels.

-

Immunofluorescence staining for LC3 puncta formation can also be performed.

-

In Vivo Model: Murine Myocardial Ischemia/Reperfusion

In a mouse model of myocardial I/R injury, administration of this compound has been shown to reduce infarct size and induce autophagy in the heart.[1][2]

Caption: Workflow for in vivo myocardial I/R experiments with this compound.

-

Animal Model: Use adult male C57BL/6 mice (8-12 weeks old).

-

Surgical Procedure:

-

Anesthetize the mouse and perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture for 30-60 minutes to induce ischemia.

-

-

Treatment:

-

Administer this compound (e.g., 1-10 mg/kg) via intraperitoneal injection shortly before or at the onset of reperfusion.

-

-

Reperfusion:

-

Release the suture to allow for reperfusion of the coronary artery.

-

Close the chest and allow the animal to recover.

-

-

Assessment of Infarct Size (after 24 hours):

-

Harvest the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.

-

Calculate the infarct size as a percentage of the area at risk.

-

-

Assessment of Cardiac Function (optional, long-term studies):

-

Perform echocardiography at various time points post-I/R to assess parameters like ejection fraction and fractional shortening.

-

Quantitative Data Summary